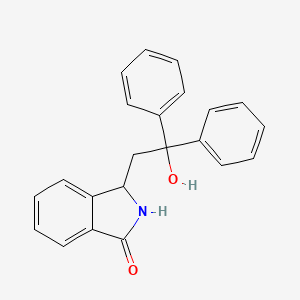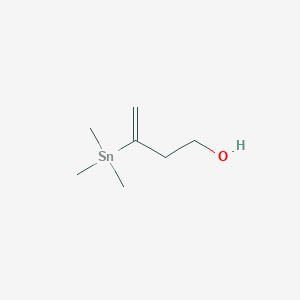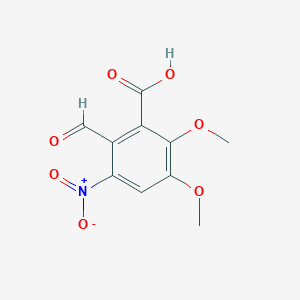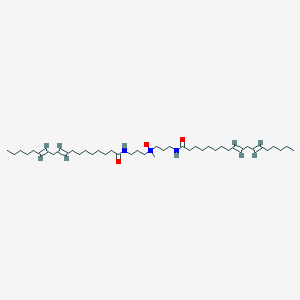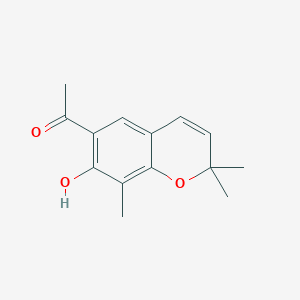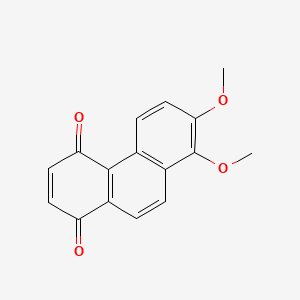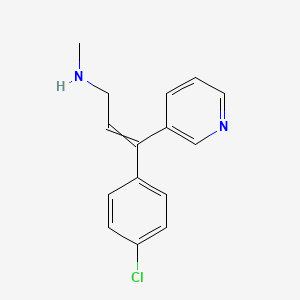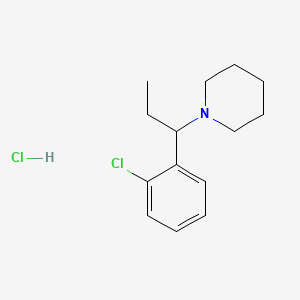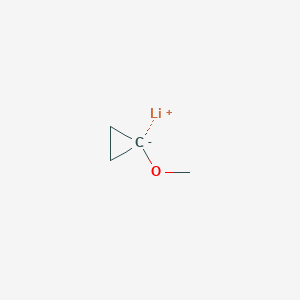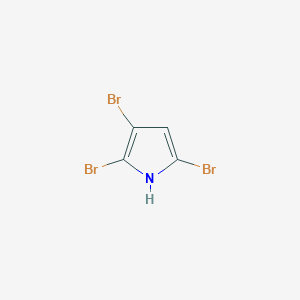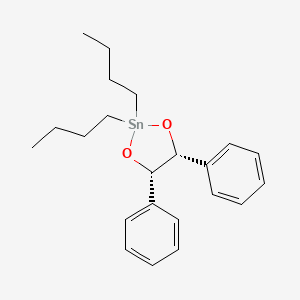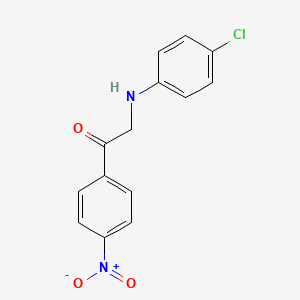
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound characterized by the presence of a chloroaniline group and a nitrophenyl group attached to an ethanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
2-(4-Bromoanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a bromo group instead of a chloro group.
2-(4-Methoxyanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a methoxy group instead of a chloro group.
2-(4-Fluoroanilino)-1-(4-nitrophenyl)ethan-1-one: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
2-(4-Chloroanilino)-1-(4-nitrophenyl)ethan-1-one is unique due to the presence of both a chloroaniline and a nitrophenyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
74620-65-8 |
|---|---|
分子式 |
C14H11ClN2O3 |
分子量 |
290.70 g/mol |
IUPAC 名称 |
2-(4-chloroanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C14H11ClN2O3/c15-11-3-5-12(6-4-11)16-9-14(18)10-1-7-13(8-2-10)17(19)20/h1-8,16H,9H2 |
InChI 键 |
CCWZHCBKGWKJOV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol, (1R,2S,3S,4S)-](/img/structure/B14449420.png)
